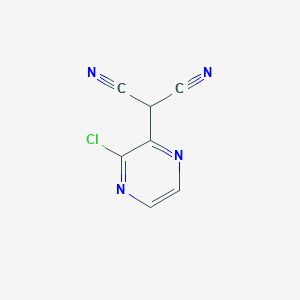
2-(3-Chloropyrazin-2-yl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropyrazin-2-yl)propanedinitrile is an organic compound with the molecular formula C7H3ClN2. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 3-position of the pyrazine ring and two nitrile groups attached to the propanedinitrile moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyrazin-2-yl)propanedinitrile typically involves the reaction of 3-chloropyrazine with malononitrile under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic substitution reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(3-Chloropyrazin-2-yl)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of amine derivatives.
科学研究应用
2-(3-Chloropyrazin-2-yl)propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloropyrazin-2-yl)propanedinitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloropyrazine-2-carboxamide: Another pyrazine derivative with similar structural features.
2-Chloropyrazine: A simpler pyrazine compound with a chlorine atom at the 2-position.
3-Chloropyrazine-2-methanamine: A related compound with an amine group instead of nitrile groups.
Uniqueness
2-(3-Chloropyrazin-2-yl)propanedinitrile is unique due to the presence of two nitrile groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in chemical transformations and potential biological activities.
属性
分子式 |
C7H3ClN4 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC 名称 |
2-(3-chloropyrazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-6(5(3-9)4-10)11-1-2-12-7/h1-2,5H |
InChI 键 |
UGWRHCOETYOHBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=N1)C(C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















